molecular formula C6H4BrN3 B1339862 7-Bromo-1H-imidazo[4,5-c]pyridine CAS No. 90993-26-3

7-Bromo-1H-imidazo[4,5-c]pyridine

Cat. No.: B1339862
CAS No.: 90993-26-3
M. Wt: 198.02 g/mol
InChI Key: UOGAFIAGSJONEX-UHFFFAOYSA-N
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Description

7-Bromo-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3. It is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a fused imidazole and pyridine ring system, with a bromine atom at the 7th position, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a bromo-substituted aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent . Another approach involves the use of multicomponent reactions, where a mixture of starting materials undergoes a series of transformations to yield the desired imidazopyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Comparison with Similar Compounds

Properties

IUPAC Name

7-bromo-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGAFIAGSJONEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555690
Record name 7-Bromo-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90993-26-3
Record name 7-Bromo-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-imidazo[4,5-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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